3-Acetoxy-2-methylbenzoic acid
Overview
Description
3-Acetoxy-2-methylbenzoic acid is a derivative of benzoic acid . It has a molecular weight of 194.18 and its linear formula is CH3CO2C6H3(CH3)CO2H .
Synthesis Analysis
This compound can be synthesized from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . The synthesized compound was characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies .Molecular Structure Analysis
The molecular structure of 3-Acetoxy-2-methylbenzoic acid was revealed by single-crystal X-ray crystallography. It crystallizes as monoclinic with space group P2 1 /c .Chemical Reactions Analysis
The carboxylic anhydride series, which includes 3-Acetoxy-2-methylbenzoic acid, is a diverse class of organic compounds. They serve as precursors for the synthesis of esters, amides, drugs, and peptides and as versatile reagents for numerous reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 149-151 °C (lit.) . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Specific Scientific Field
Summary of the Application
3-Acetoxy-2-methylbenzoic acid is used in the synthesis of novel benzamide compounds. These compounds have been found to exhibit antioxidant and antibacterial activities .
Methods of Application or Experimental Procedures
A series of novel benzamide compounds were synthesized starting from 3-acetoxy-2-methylbenzoic acid and amine derivatives. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Results or Outcomes
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Synthesis of Anhydride Derivatives
Specific Scientific Field
Summary of the Application
3-Acetoxy-2-methylbenzoic acid is used in the synthesis of anhydride derivatives, specifically 3-acetoxy-2-methylbenzoic anhydride (AMA). This compound has been found to have significant antibacterial properties .
Methods of Application or Experimental Procedures
The anhydride derivative, AMA, was obtained from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid .
Results or Outcomes
The synthesized compound was characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies and single-crystal X-ray crystallography. The results indicate that the title compound has significant antibacterial properties but showed no antifungal behavior .
Synthesis of Novel Benzamide Compounds
Specific Scientific Field
Summary of the Application
3-Acetoxy-2-methylbenzoic acid is used in the synthesis of novel benzamide compounds. These compounds have been found to exhibit various biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Methods of Application or Experimental Procedures
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent .
Results or Outcomes
The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Synthesis of N-(4-methoxyphenyl) benzamide and Thiazolidine-4-carboxamide Derivatives
Specific Scientific Field
Summary of the Application
3-Acetoxy-2-methylbenzoic acid is used in the preparation of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide and ®-N-(2,6-dichlorobenzyl)-3-[(2S,3S)-3-(3-hydroxy-2-methylbenzoyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide .
Methods of Application or Experimental Procedures
The benzamide and thiazolidine-4-carboxamide derivatives were synthesized starting from 3-acetoxy-2-methylbenzoic acid .
Results or Outcomes
The synthesized compounds were characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies and single-crystal X-ray crystallography .
Synthesis of Novel Amides
Specific Scientific Field
Summary of the Application
3-Acetoxy-2-methylbenzoic acid is used in the synthesis of novel amides starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been widely used in medical, industrial, biological and potential drug industries .
Methods of Application or Experimental Procedures
A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .
Results or Outcomes
The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . All the compounds were tested for their in vitro growth inhibitory activity against different bacteria .
Hydrogenation of 3-Nitro-2-methyl benzoic acid
Specific Scientific Field
Summary of the Application
3-Acetoxy-2-methylbenzoic acid is used in the hydrogenation of 3-Nitro-2-methyl benzoic acid .
Methods of Application or Experimental Procedures
3-Nitro-2-methyl benzoic acid was dissolved in 1.0 mol/L aqueous solution of sodium hydroxide. 10% Palladium-carbon was added and the mixture was stirred under a hydrogen atmosphere (2-3 atm) for 9 hours at 40 C .
Results or Outcomes
The hydrogenation of 3-Nitro-2-methyl benzoic acid resulted in the formation of 3-Acetoxy-2-methyl benzoic acid .
Safety And Hazards
properties
IUPAC Name |
3-acetyloxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVJUPHCLWIPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396569 | |
Record name | 3-Acetoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2-methylbenzoic acid | |
CAS RN |
168899-58-9 | |
Record name | 3-Acetoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetoxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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